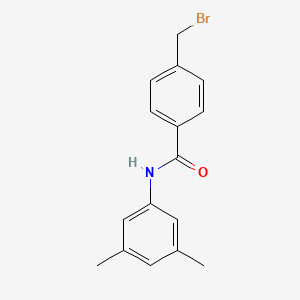
4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-N-(3,5-dimethylphenyl)benzamide (BMDMB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a brominated derivative of the aromatic amide benzamide and is used as a building block in organic synthesis. BMDMB is an important compound in the field of organic chemistry due to its unique structure and properties, which make it suitable for a variety of research applications.
科学的研究の応用
Synthesis and Anticonvulsant Activity
Synthesis and Anticonvulsant Properties:
- Studies have shown the synthesis of various analogues of 4-Amino-N-(2,6-dimethylphenyl)benzamide, revealing their promising anticonvulsant activities in different models. For instance, Lambert et al. (1995) synthesized 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, finding them superior to phenytoin in the maximal electroshock seizure test (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Comparative Studies with Other Anticonvulsants:
- Clark Cr (1988) conducted a comparative study of 4-amino-N-(2,6-dimethylphenyl)benzamide (ADD 75073) with other antiepileptic drugs like phenytoin and phenobarbital, demonstrating that ADD 75073 is highly effective in the maximal electroshock seizure (MES) model in both mice and rats (Clark Cr, 1988).
Chemical Characterization and Derivative Synthesis:
- Cheng De-ju (2014) discussed the synthesis of 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene and its subsequent use to prepare novel non-peptide CCR5 antagonists. This work highlights the chemical versatility of benzamide derivatives in synthesizing compounds with potential biological activities (Cheng De-ju, 2014).
Pharmacological Development and Molecular Modeling:
- Diouf et al. (1997) presented a comprehensive study on 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), detailing its anticonvulsant properties and neurotoxicity. The molecular modeling studies in this research provided insights into the pharmacophore platform of 4-aminobenzamide derivatives (Diouf, Bourhim, Lambert, Poupaert, Stables, & Vamecq, 1997).
Anticonvulsant Screening and Biological Activity
Screening for Anticonvulsant Activity:
- Afolabi and Okolie (2013) carried out anticonvulsant screening on various N-(substituted)-4-aminobenzamides, including the potent analogue Ameltolide, providing insights into their efficacy in seizure models (Afolabi & Okolie, 2013).
Pharmacokinetics and Metabolism Studies:
- Potts, Gabriel, and Parli (1989) investigated the metabolism, disposition, and pharmacokinetics of 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116) in rats. This study is significant for understanding the biological fate of such compounds in living organisms (Potts, Gabriel, & Parli, 1989).
Antipathogenic and Spectroscopic Properties:
- Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized acylthioureas, demonstrating their interaction with bacterial cells and potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
特性
IUPAC Name |
4-(bromomethyl)-N-(3,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-11-7-12(2)9-15(8-11)18-16(19)14-5-3-13(10-17)4-6-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXCDGFHUMBFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
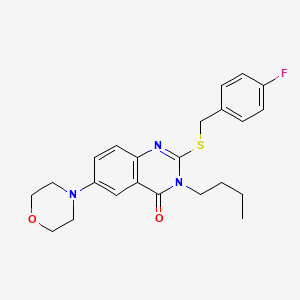
![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2640168.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2640170.png)


![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,2,3-benzothiadiazole](/img/structure/B2640174.png)
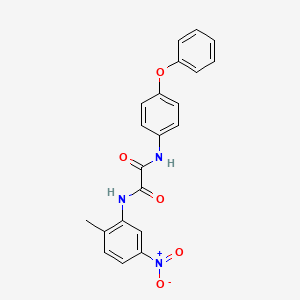
![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640177.png)
![5-(2-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2640179.png)
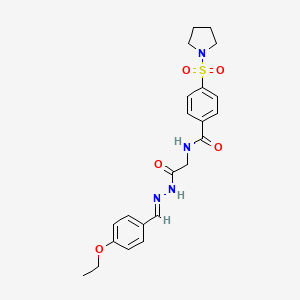
![5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2640184.png)
![N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2640185.png)
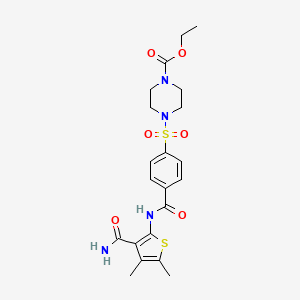
![ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2640188.png)
